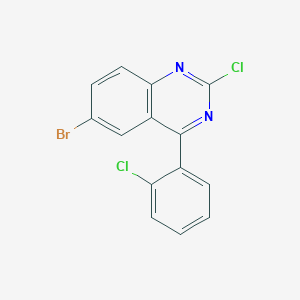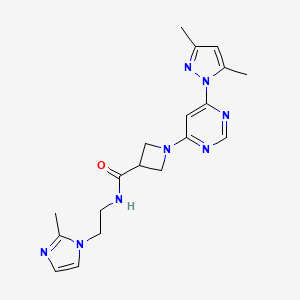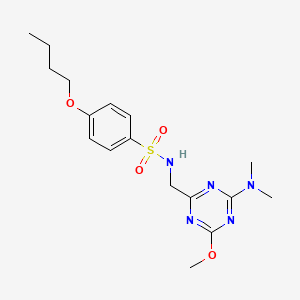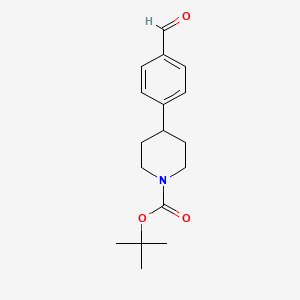
6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline” is a chemical compound with the molecular formula C14H7BrCl2N2 . It is related to the quinazoline family of compounds . Quinazoline derivatives have been found to exhibit significant biological activities, which has led to increased attention in their synthesis and bioactivity research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . This core is substituted at various positions by bromine and chlorine atoms .Scientific Research Applications
Synthesis and Antimicrobial Activity
6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant biological activity due to their heterocyclic nature, making them potent against various microbial strains. A study by Raval, Desai, and Desai (2012) highlights the microwave synthesis and characterization of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, including those with 6-bromo-2-(3-chloro-2-oxopropyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one structures. These derivatives have shown promising antimicrobial activity, indicating their potential in addressing bacterial and fungal infections (Raval, Desai, & Desai, 2012).
Antiviral and Cytotoxic Activities
Quinazoline derivatives, including those based on this compound, have been explored for their antiviral and cytotoxic activities. Dinakaran et al. (2003) synthesized a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones showing potential antiviral activity against various viruses, including Herpes simplex and Vaccinia virus, in cell culture. This research underscores the potential of quinazoline derivatives as antiviral agents (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Photophysical Properties for Material Science
Quinazoline derivatives have also found applications in material science, particularly in the study of their photophysical properties. Mphahlele et al. (2015) investigated the electronic absorption and emission properties of polycarbo-substituted quinazolines derived from 2-aryl-4-chloro-6-iodoquinazolines. These studies provide insights into the effect of substituents on intramolecular charge transfer properties, highlighting the potential of quinazoline derivatives in the development of novel materials with specific photophysical characteristics (Mphahlele, Paumo, Rhyman, & Ramasami, 2015).
Cancer Research and Drug Development
In cancer research, the derivatives of this compound have been explored for their potential as anticancer agents. The synthesis of novel quinazoline derivatives targeting EGFR inhibitors demonstrates their application in the design of targeted anticancer therapies. Allam et al. (2020) describe the synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, which were evaluated for their efficacy as EGFR inhibitors compared to gefitinib, showing promising results in inhibiting cancer cell growth (Allam, Aly, Farouk, El Kerdawy, Rashwan, & Abbass, 2020).
Safety and Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted .
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided for early discovery researchers
Mode of Action
As a unique chemical, it’s likely that it interacts with its targets in a specific manner that leads to changes in cellular processes. The exact nature of these interactions and the resulting changes are subjects of ongoing research .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety. Future research should focus on understanding these properties to optimize the compound’s therapeutic potential .
Result of Action
Given its unique chemical structure, it’s likely that it exerts specific effects on the cells. The exact nature of these effects is currently unknown and requires further investigation .
Properties
IUPAC Name |
6-bromo-2-chloro-4-(2-chlorophenyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2/c15-8-5-6-12-10(7-8)13(19-14(17)18-12)9-3-1-2-4-11(9)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYGBMJKORQIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2771825.png)


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2771831.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2771833.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2771835.png)


![({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2771840.png)
![N-(thiophen-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2771841.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2771845.png)
